1-methyl-2-(naphthalen-2-yl)-1H-indole
CAS No.:
Cat. No.: VC14428639
Molecular Formula: C19H15N
Molecular Weight: 257.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N |
|---|---|
| Molecular Weight | 257.3 g/mol |
| IUPAC Name | 1-methyl-2-naphthalen-2-ylindole |
| Standard InChI | InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3 |
| Standard InChI Key | XZUDJVTVBWAWIV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Characterization and Spectral Analysis
Molecular Architecture
The compound consists of an indole ring system (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted with a methyl group at the nitrogen atom and a naphthalen-2-yl group at the C2 position. The naphthalene moiety introduces steric bulk and enhances π-orbital overlap, as evidenced by its planar conformation in crystalline states . Key bond lengths derived from X-ray diffraction data reveal:
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C–N bond length in the indole ring: 1.38 Å
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C–C bond between indole C2 and naphthalene: 1.47 Å
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Dihedral angle between indole and naphthalene planes: 12.3°
This near-planar arrangement facilitates electronic communication between the two aromatic systems, as confirmed by UV-Vis spectroscopy showing a broad absorption band at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and mass spectrometry provide definitive structural confirmation:
¹H NMR (400 MHz, CDCl₃):
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δ 8.15 (d, J = 8.4 Hz, 1H, naphthalene H4)
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δ 7.85–7.45 (m, 9H, aromatic protons)
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δ 3.72 (s, 3H, N–CH₃)
High-Resolution Mass Spectrometry (HRMS):
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Observed m/z: 257.1204 ([M]⁺)
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Calculated for : 257.1204
The infrared spectrum exhibits characteristic stretches at 3050 cm⁻¹ (aromatic C–H) and 1605 cm⁻¹ (C=C) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent synthesis route involves palladium-mediated Suzuki-Miyaura coupling between 2-bromo-1-methyl-1H-indole and naphthalen-2-ylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yield the target compound in 78% efficiency . This method capitalizes on the compatibility of bromoindoles with arylboronic acids under mild conditions.
Decarboxylative Coupling Strategies
Copper/palladium bimetallic systems enable decarboxylative cross-coupling of indole-2-carboxylic acids with naphthyl mesylates. The catalytic cycle involves:
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Oxidative addition of the mesylate to Pd⁰
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Transmetallation with copper carboxylate
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Decarboxylation to generate the Pd–aryl intermediate
This method avoids pre-functionalized coupling partners, though yields remain moderate (45–60%) .
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 78 | 99 | Industrial |
| Decarboxylative Coupling | CuI/Pd(OAc)₂/L1 | 58 | 95 | Lab-scale |
| Friedel-Crafts Alkylation | AlCl₃ | 34 | 88 | Limited |
(L1 = imidazolyl phosphine ligand)
Physicochemical Properties
Thermodynamic Parameters
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Melting point: 142–144°C
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Boiling point: 432°C (extrapolated)
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LogP (octanol/water): 4.9 ± 0.2
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Aqueous solubility: 0.12 mg/mL at 25°C
The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .
Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO energy: -5.82 eV (localized on indole)
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LUMO energy: -1.94 eV (delocalized across naphthalene)
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Band gap: 3.88 eV
These electronic characteristics make the compound a candidate for organic semiconductors, though experimental optoelectronic data remain unpublished .
Reactivity and Functionalization
Electrophilic Substitution
The indole ring undergoes regioselective electrophilic attack at C3:
Nitration (HNO₃/AcOH):
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Major product: 3-nitro-1-methyl-2-(naphthalen-2-yl)-1H-indole (62%)
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Minor product: 5-nitro derivative (18%)
Transition Metal-Mediated Reactions
Rhodium-catalyzed C–H activation enables direct arylation at C4:
\text{1-Methyl-2-(naphthalen-2-yl)-1H-indole} + \text{Ar–B(OH)}_2 \xrightarrow{\text{RhCl(PPh}_3\text{)}_3} \text{C4-aryl derivative (up to 83%)}This reactivity parallels trends observed in simpler indoles, though the naphthyl group slightly retards reaction rates .
Challenges and Future Perspectives
Key research priorities include:
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Developing enantioselective syntheses for chiral derivatives
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Investigating thin-film properties for device integration
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Conducting comprehensive toxicological profiling
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Exploring supramolecular assembly via π–π interactions
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